7-Hydroxy-6-methoxyphthalide
Overview
Description
7-Hydroxy-6-methoxyphthalide is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. It is a secondary metabolite found in several plants .
Synthesis Analysis
The synthesis of 7-Hydroxy-6-methoxyphthalide has been achieved through various methods. One such method involves the silylation of butenolide, which results in the formation of a furan-type diene . Another method involves a tandem aldol reaction/lactonization/Friedel–Crafts reaction to form a lactone ring and a benzene ring .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-6-methoxyphthalide is similar to that of (S)-3-ethyl-7-hydroxy-6-methoxyphthalide . The structure is characterized by the presence of a phthalide core, with hydroxy and methoxy functional groups attached at the 7 and 6 positions, respectively .Scientific Research Applications
Inhibition of Superoxide Generation and Elastase Release
Research on compounds including 7-Hydroxy-6-methoxyphthalide from Pittosporum illicioides var. illicioides has shown potential in inhibiting superoxide generation and elastase release by human neutrophils. This suggests its potential use in conditions where the regulation of neutrophil activation is beneficial (Chou et al., 2008).
Synthesis of Aglycones
Another application is in the synthesis of aglycones of macrophyllosides A, B, and C, as demonstrated in the aluminium chloride mediated conversion of related compounds (Mali & Babu, 2013).
Antibacterial Activities
7-Hydroxy-6-methoxyphthalide derivatives have been studied for their antibacterial properties. For instance, certain compounds isolated from the marine-derived fungus Aspergillus sp. IMCASMF180035 have shown significant inhibitory effects against bacteria like Staphylococcus aureus and Methicillin-resistant S. aureus (Song et al., 2021).
Synthesis of Bioactive Molecules
The compound has also been utilized in the synthesis of bioactive molecules, such as cytogenin, showcasing its versatility in medicinal chemistry (Gadakh & Sudalai, 2014).
Development of Fluorescent Scaffolds
In another study, derivatives of 7-Hydroxy-6-methoxyphthalide were used in the development of new fluorescent scaffolds for biological imaging, indicating its potential in bioimaging technologies (Miao et al., 2015).
Mechanism of Action
While the specific mechanism of action for 7-Hydroxy-6-methoxyphthalide is not well-studied, it has been found to exhibit significant lipoxygenase (LOX) inhibitory activity . LOX is an enzyme involved in the metabolism of fatty acids and their metabolites, which play a role in inflammatory responses.
Safety and Hazards
The safety data sheet for 7-Hydroxy-6-methoxyphthalide indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Future Directions
The future directions for research on 7-Hydroxy-6-methoxyphthalide could involve further exploration of its bioactive properties, potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, more research is needed to fully understand its mechanism of action and the potential for optimization as a possible anti-inflammatory lead compound .
properties
IUPAC Name |
7-hydroxy-6-methoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-6-3-2-5-4-13-9(11)7(5)8(6)10/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWSBFTOXPGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183948 | |
Record name | 7-Hydroxy-6-methoxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-6-methoxyphthalide | |
CAS RN |
29809-16-3 | |
Record name | 7-Hydroxy-6-methoxyphthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-6-methoxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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